![molecular formula C14H16O2 B1310622 Spiro[chroman-2,1'-cyclohexan]-4-one CAS No. 62756-20-1](/img/structure/B1310622.png)
Spiro[chroman-2,1'-cyclohexan]-4-one
概述
描述
Spiro[chroman-2,1’-cyclohexan]-4-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound belongs to the broader class of spiro compounds, which are known for their distinctive three-dimensional architecture and significant applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chroman-2,1’-cyclohexan]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of a chroman derivative with a cyclohexanone derivative in the presence of a strong acid like sulfuric acid can lead to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of spiro[chroman-2,1’-cyclohexan]-4-one may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely, thereby enhancing the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Spiro[chroman-2,1’-cyclohexan]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic lactones or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include spirocyclic alcohols, lactones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Spiro[chroman-2,1’-cyclohexan]-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and chiral ligands used in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用机制
The mechanism of action of spiro[chroman-2,1’-cyclohexan]-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding specificity and affinity, making it a valuable scaffold in drug design.
相似化合物的比较
Similar Compounds
Spiro[cyclohexane-1,2’-indole]: Another spirocyclic compound with a similar structural motif but different ring systems.
Spiro[chroman-2,1’-pyrrolidine]: A spirocyclic compound with a chroman and pyrrolidine ring system.
Uniqueness
Spiro[chroman-2,1’-cyclohexan]-4-one is unique due to its specific combination of chroman and cyclohexanone rings, which imparts distinct chemical and physical properties. Its three-dimensional structure provides a versatile platform for the development of novel compounds with diverse applications in various fields.
属性
IUPAC Name |
spiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLMDVZSFDTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455431 | |
| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62756-20-1 | |
| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of the Spiro[chroman-2,1'-cyclohexan]-4-one derivatives synthesized and investigated for antimicrobial activity?
A1: The research [, ] focuses on synthesizing novel this compound derivatives incorporating various heterocyclic rings like thiadiazoles and selenadiazoles. These studies highlight the importance of the spirocyclic core structure and explore how modifications with different heterocyclic systems can influence antimicrobial activity. For instance, one study [] synthesized spiro[chromeno[4,3-d][1,2,3]thiadiazole-4,1’-cyclohexane and spiro[chromeno[4,3-d][1,2,3]selenadiazole-4,1’-cyclohexane derivatives, incorporating thiadiazole and selenadiazole rings into the this compound core.
Q2: What were the main findings regarding the antimicrobial activity of the synthesized this compound derivatives?
A2: While the provided abstracts [, ] don't detail specific antimicrobial activity results, they indicate that the synthesized this compound derivatives were tested for such activity. The research likely investigated the effectiveness of these compounds against various bacterial and fungal strains. Further exploration of the full research articles would be needed to understand the specific antimicrobial effects observed and the potential mechanisms of action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B1310541.png)
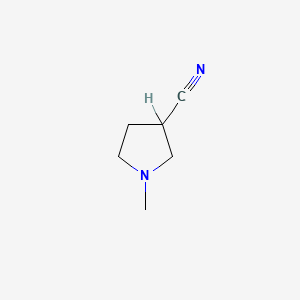
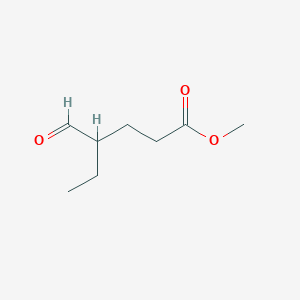
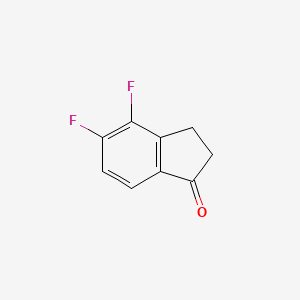
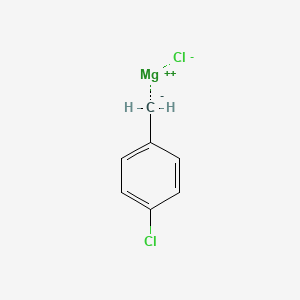
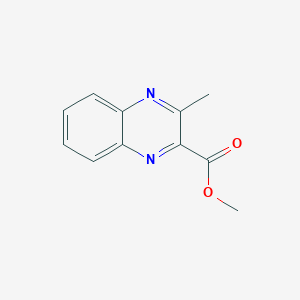
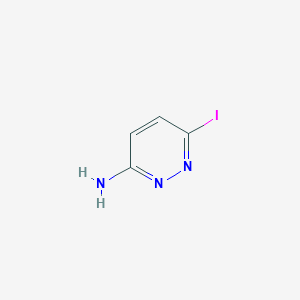
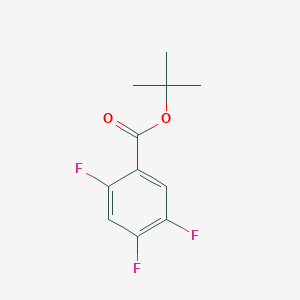
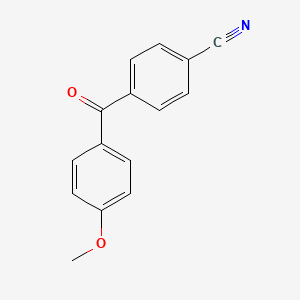
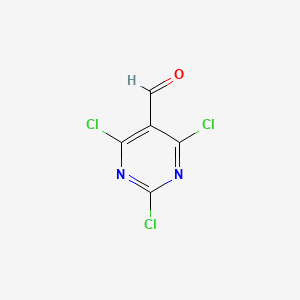
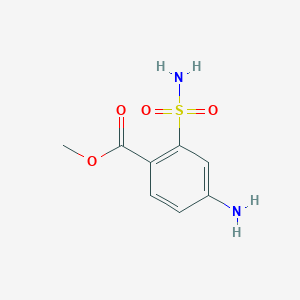
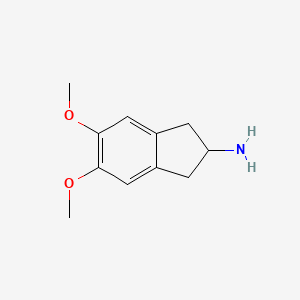
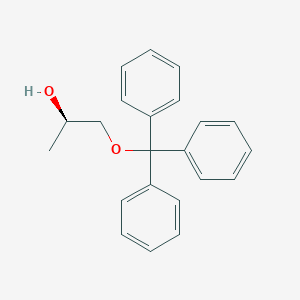
![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)
